

# 1H-Benzimidazole-2-methanol: A Comprehensive Physicochemical Profile

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## Compound of Interest

Compound Name: 1H-Benzimidazole-2-methanol

Cat. No.: B177598

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This technical guide provides an in-depth overview of the physicochemical characteristics of **1H-Benzimidazole-2-methanol** (CAS No: 4856-97-7), a versatile heterocyclic compound with significant potential in pharmaceutical research and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and potential biological pathways.

## Core Physicochemical Properties

**1H-Benzimidazole-2-methanol** is a white to light brown crystalline powder.<sup>[1][2]</sup> Its core structure, comprised of a fused benzene and imidazole ring, is a recognized pharmacophore, lending itself to a wide array of biological activities.<sup>[2][3]</sup> The hydroxymethyl group at the 2-position provides a key site for chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents.<sup>[2]</sup>

## Quantitative Data Summary

The physicochemical properties of **1H-Benzimidazole-2-methanol** are summarized in the table below. It is important to note that some reported values, particularly for melting and boiling points, exhibit variability across different sources. The data presented here represents a consolidation of available information, with ranges provided to reflect these discrepancies.

Property	Value	Unit	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O	-	[1]
Molecular Weight	148.16	g/mol	[1]
Melting Point	165 - 175	°C	[1]
Boiling Point	268.75 (rough estimate)	°C	
pKa	No experimental data available	-	
logP (predicted)	0.9	-	
Solubility	Soluble in polar organic solvents	-	

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **1H-Benzimidazole-2-methanol** are crucial for its application in research. The following sections provide established protocols for its synthesis and the determination of its key physicochemical properties.

### Synthesis of 1H-Benzimidazole-2-methanol

A common and effective method for the synthesis of **1H-Benzimidazole-2-methanol** involves the condensation of o-phenylenediamine with glycolic acid.

Materials:

- o-Phenylenediamine
- Glycolic acid
- 4 M Hydrochloric acid (HCl)
- Aqueous sodium hydroxide (NaOH)
- Hot water for recrystallization

## Procedure:

- Dissolve o-phenylenediamine in 4 M HCl.
- Add a solution of glycolic acid in 4 M HCl to the mixture.
- Heat the reaction mixture under reflux for 2 hours.
- After completion, cool the mixture to room temperature.
- Neutralize the solution with aqueous sodium hydroxide to precipitate the product.
- Collect the solid by filtration and dry it.
- Purify the crude product by recrystallization from hot water to yield **1H-Benzimidazole-2-methanol** as a white to light brown powder.

## Synthesis Workflow of 1H-Benzimidazole-2-methanol

o-Phenylenediamine + Glycolic Acid in 4M HCl

Reflux for 2 hours

Cool to Room Temperature

Neutralize with NaOH

Filter and Dry

Recrystallize from Hot Water

1H-Benzimidazole-2-methanol

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Synthesis Workflow

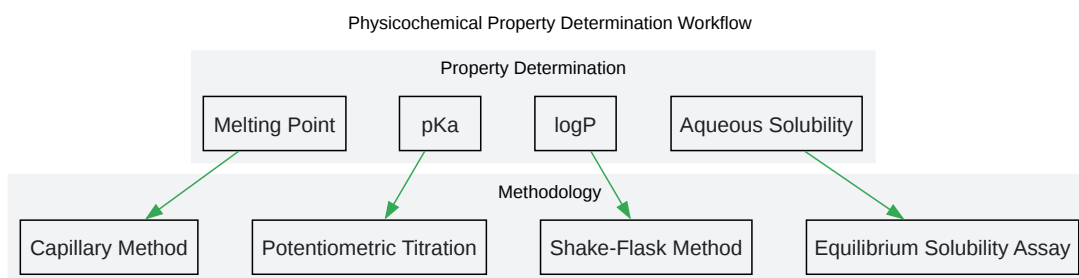
## Determination of Physicochemical Properties

**Melting Point Determination (Capillary Method):** The melting point is determined by placing a small, powdered sample in a capillary tube and heating it in a calibrated apparatus.<sup>[4]</sup> The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. A sharp melting point range is indicative of high purity.

**pKa Determination (Potentiometric Titration):** The acid dissociation constant (pKa) can be determined by potentiometric titration.<sup>[5][6]</sup> A solution of the compound is titrated with a standardized solution of a strong acid or base.<sup>[5]</sup> The pH of the solution is measured after each addition of the titrant, and the pKa is determined from the inflection point of the resulting titration curve.<sup>[5][7]</sup>

**logP Determination (Shake-Flask Method):** The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.<sup>[8][9]</sup> In the shake-flask method, a known amount of the compound is dissolved in a biphasic system of pre-saturated n-octanol and water.<sup>[10][11]</sup> The mixture is shaken until equilibrium is reached, after which the concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or HPLC.<sup>[11]</sup> The logP is the logarithm of the ratio of the concentrations in the n-octanol and aqueous phases.<sup>[10]</sup>

**Aqueous Solubility Determination:** The thermodynamic solubility can be determined by adding an excess of the solid compound to an aqueous buffer at a specific pH and temperature.<sup>[12]</sup> <sup>[13]</sup> The suspension is agitated until equilibrium is reached (typically 24-48 hours). The saturated solution is then filtered, and the concentration of the dissolved compound is quantified using a suitable analytical method like HPLC.



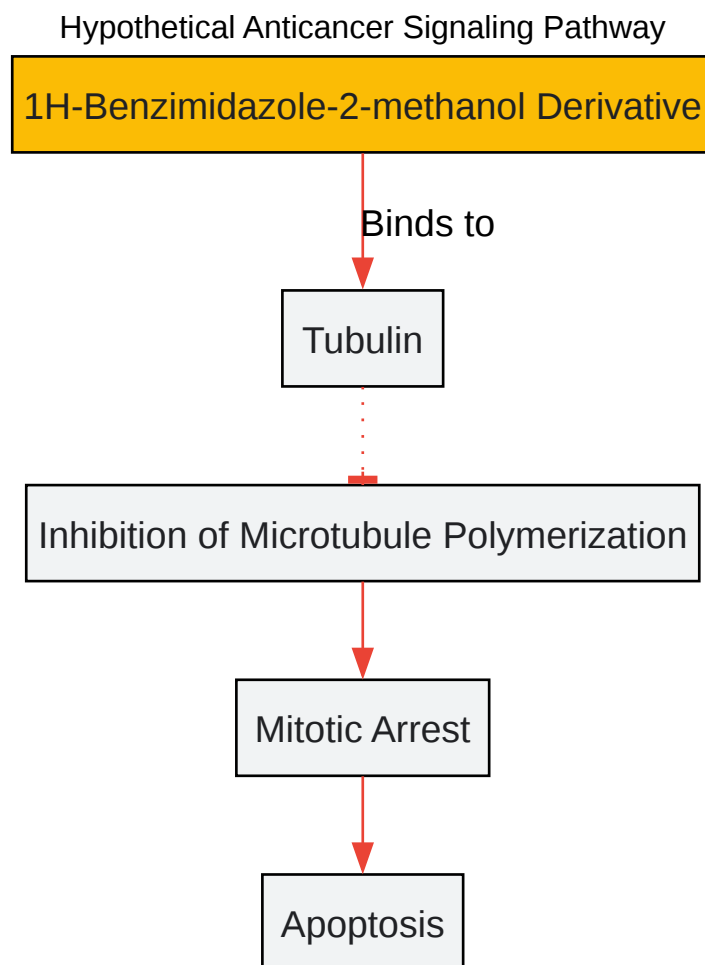
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### Property Determination Methods

## Biological Activity and Signaling Pathways

While specific signaling pathways for **1H-Benzimidazole-2-methanol** have not been extensively elucidated, the benzimidazole scaffold is a common feature in many biologically active molecules with demonstrated anticancer and antimicrobial properties.[3][14] Derivatives of benzimidazole have been shown to interact with various cellular targets, including tubulin and poly(ADP-ribose) polymerase (PARP), suggesting potential mechanisms of action.[15][16]

**Potential Anticancer Mechanism - Tubulin Polymerization Inhibition:** Several benzimidazole-containing compounds act as antimitotic agents by disrupting microtubule dynamics.[15] They can bind to tubulin, inhibiting its polymerization into microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis.



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